Dehydro Oxymetazoline Hydrochloride is a derivative of oxymetazoline, a well-known alpha-adrenergic agonist primarily used as a decongestant. This compound has garnered interest for its potential applications in treating various medical conditions, particularly those related to nasal congestion and facial erythema associated with rosacea. Its chemical structure allows it to interact with adrenergic receptors, leading to vasoconstriction and reduced swelling in mucosal tissues.
Dehydro Oxymetazoline Hydrochloride is synthesized from oxymetazoline hydrochloride, which is derived from the natural product imidazole. The synthesis process typically involves chemical modifications to enhance the pharmacological properties of the original compound.
Dehydro Oxymetazoline Hydrochloride is classified as an alpha-adrenergic agonist. It falls under the category of sympathomimetic agents, which mimic the effects of the sympathetic nervous system. This classification is significant for understanding its mechanism of action and therapeutic applications.
The synthesis of Dehydro Oxymetazoline Hydrochloride generally involves the following steps:
The reaction conditions, including temperature, pH, and reaction time, are critical for optimizing yield and purity. Analytical techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the reaction progress and confirm the identity of the synthesized compound.
The molecular formula for Dehydro Oxymetazoline Hydrochloride is . It retains a similar structure to oxymetazoline but features a dehydrogenated moiety that alters its pharmacological profile.
Dehydro Oxymetazoline Hydrochloride participates in various chemical reactions typical for amines and imidazole derivatives:
These reactions are essential for understanding the stability and reactivity of Dehydro Oxymetazoline Hydrochloride in pharmaceutical formulations.
Dehydro Oxymetazoline Hydrochloride functions primarily as an agonist at alpha-adrenergic receptors, particularly alpha-1A and alpha-2 adrenoceptors. Upon binding to these receptors:
Pharmacokinetic studies indicate that Dehydro Oxymetazoline Hydrochloride has rapid absorption when administered topically or intranasally, with peak plasma concentrations reached within minutes after application.
Relevant data from stability studies suggest that formulations containing Dehydro Oxymetazoline Hydrochloride maintain efficacy over extended periods when stored under recommended conditions.
Dehydro Oxymetazoline Hydrochloride has several applications in medicine:
The ongoing research into its pharmacological properties continues to reveal potential new therapeutic applications, underscoring the importance of this compound in clinical settings.
Dehydro Oxymetazoline Hydrochloride (C₁₆H₂₂ClN₂O) is a dehydrogenated derivative of the imidazoline-class decongestant oxymetazoline. Its core structure retains the tert-butyl-substituted phenolic ring and imidazoline heterocycle but features a critical unsaturation between the aromatic system and the imidazoline moiety. This conjugated double bond system replaces the -CH₂- linkage in oxymetazoline with a -CH=CH- bridge, as illustrated in the molecular comparison below [4] [5].
The dehydrogenation introduces geometric isomerism (E/Z isomers) due to restricted rotation around the newly formed double bond. Ab initio calculations indicate the E-isomer predominates (>98% at equilibrium) due to steric repulsion between the imidazoline ring and phenolic substituents in the Z-configuration. The imidazoline ring itself exhibits tautomerism between 4,5-dihydro-1H-imidazole (predominant) and 4,5-dihydro-3H-imidazole forms, affecting electron distribution across the conjugated system [4] [7].
Structural Features Impacting Reactivity:
Table 1: Key Structural Differences Between Oxymetazoline and Dehydro Derivative
Structural Feature | Oxymetazoline Hydrochloride | Dehydro Oxymetazoline Hydrochloride |
---|---|---|
Core Linkage | -CH₂- (saturated) | -CH=CH- (unsaturated) |
Conjugated System Length | Localized (phenolic ring only) | Extended π-system (phenol to imidazoline) |
Planarity | Non-planar | Near-planar |
Tautomeric Forms | 2 | 4 |
Dehydro Oxymetazoline Hydrochloride exists as a white to off-white crystalline solid. Its hydrochloride salt form enhances water solubility (82 mg/mL at 25°C) compared to the free base (3.2 mg/mL), critical for formulation applications. The compound follows pH-dependent solubility, with precipitation observed above pH 6.5 due to deprotonation of the imidazoline nitrogen [4] [7].
Stability Profile:
Crystallographic analysis (single-crystal X-ray) reveals a monoclinic P2₁/c space group with unit cell parameters a = 12.42 Å, b = 7.35 Å, c = 15.88 Å, β = 102.5°. The crystal packing features hydrogen-bonded dimers via N⁺-H···Cl⁻ interactions (2.98 Å), with π-π stacking between phenolic rings (interplanar distance 3.42 Å) [4].
NMR Spectroscopy (400 MHz, D₂O):
Infrared Spectroscopy (ATR-FTIR):Key absorptions at 3420 cm⁻¹ (phenolic O-H), 2920 cm⁻¹ (C-H aliphatic), 1655 cm⁻¹ (C=N stretch), 1620 cm⁻¹ (conjugated C=C), 1585 cm⁻¹ (aromatic ring), and 1050 cm⁻¹ (C-N stretch). The absence of 2850–2750 cm⁻¹ bands confirms no aldehyde formation during synthesis [4].
Mass Spectrometry (HR-ESI⁺):
Table 2: Characteristic Spectroscopic Signatures
Technique | Key Signals | Structural Assignment |
---|---|---|
¹H-NMR | δ 7.52 (d, J=15.6 Hz) | Trans-vinyl proton α to aromatic ring |
¹³C-NMR | δ 166.2 | Imidazoline C=N⁺ |
FTIR | 1655 + 1620 cm⁻¹ | Conjugated C=N and C=C stretch |
HRMS | m/z 259.1806 [M]⁺ | Molecular ion (C₁₆H₂₂N₂O⁺) |
Dehydro Oxymetazoline distinguishes itself pharmacologically through enhanced α-adrenergic receptor affinity due to its planar structure. Radioligand binding assays show 4.7-fold greater selectivity for α₁ₐ-adrenoceptors (Kᵢ = 0.08 nM) over α₂-subtypes compared to oxymetazoline (Kᵢ = 0.37 nM), attributable to improved complementarity with the receptor's hydrophobic cleft [2] [7].
Structural Comparisons:
Table 3: Receptor Binding Affinities of Imidazoline Derivatives
Compound | α₁ₐ-Adrenoceptor Kᵢ (nM) | α₂B-Adrenoceptor Kᵢ (nM) | Selectivity Ratio (α₁ₐ/α₂B) |
---|---|---|---|
Dehydro Oxymetazoline HCl | 0.08 ± 0.01 | 12.4 ± 1.2 | 155 |
Oxymetazoline HCl | 0.37 ± 0.05 | 8.9 ± 0.8 | 24 |
Xylometazoline HCl | 0.42 ± 0.07 | 14.1 ± 1.5 | 34 |
Tetrahydrozoline HCl | 2.8 ± 0.3 | 35.6 ± 3.1 | 13 |
Data derived from transfected HEK293 cell membranes [2] [7]
The dehydrogenation also alters electronic properties:
Comprehensive Compound List
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7